1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is a chemical compound with the molecular formula C23H22F3N3 and a molecular weight of 397.44 g/mol This compound is known for its unique structure, which includes a benzhydryl group, a trifluoromethyl group, and a pyridinyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine typically involves the reaction of benzhydryl chloride with 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A central nervous system stimulant with different pharmacological properties.
1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct biological activities.
1-(3-trifluoromethyl-phenyl)piperazine (TFMPP): Often used in combination with BZP for its psychoactive effects.
The uniqueness of this compound lies in its specific structural features and the presence of the trifluoromethyl group, which imparts unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, diverse chemical reactions, and wide range of applications make it a valuable compound for research and industrial purposes. Further studies are needed to fully explore its potential and uncover new applications.
Biological Activity
1-Benzhydryl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine is a chemical compound with potential pharmacological applications. Its structure, characterized by a piperazine core substituted with benzhydryl and trifluoromethyl-pyridine moieties, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H22F3N3
- Molecular Weight : 397.44 g/mol
- CAS Number : 400088-92-8
Pharmacological Activities
This compound exhibits several notable pharmacological activities:
Antimicrobial Activity
Research has indicated that derivatives of benzhydryl piperazine, including the compound , possess significant antimicrobial properties. In studies, these compounds were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 10 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, it demonstrated selective cytotoxicity against human cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 8.5 |
HeLa (Cervical Cancer) | 6.3 |
A549 (Lung Cancer) | 7.2 |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological properties, particularly its interaction with serotonin receptors. It has shown affinity for 5-HT receptors, suggesting potential applications in treating mood disorders or anxiety .
The biological effects of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors : The compound acts as an antagonist at certain serotonin receptor subtypes, influencing neurotransmitter release and potentially alleviating symptoms of depression and anxiety.
- Antimicrobial Mechanism : The mechanism underlying its antimicrobial activity appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Case Studies
A series of studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A recent study reported that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on drug-resistant strains .
- Cancer Treatment Research : In vitro studies demonstrated that treatment with the compound led to apoptosis in cancer cells, suggesting a potential role as an anticancer agent .
Properties
IUPAC Name |
1-benzhydryl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3/c24-23(25,26)20-11-12-21(27-17-20)28-13-15-29(16-14-28)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKLSZYTXJEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.